Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a cyclohexyl group, and a methyl group attached to the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with methyl isocyanide to yield the desired imidazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles depending on the nature of the nucleophile used .
Scientific Research Applications
Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a valuable ligand in metalloprotein studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
2-Ethyl-4-methylimidazole: Another imidazole derivative with ethyl and methyl groups at different positions.
Cyclohexylimidazole: An imidazole derivative with a cyclohexyl group attached to the ring.
Uniqueness
Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, while the cyclohexyl group provides steric hindrance, affecting its interaction with molecular targets. The methyl group further modulates its electronic properties, making it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 1-cyclohexyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13(16)12-10(2)15(9-14-12)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
CCOQQDUZWMGZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.